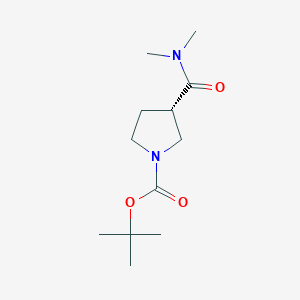

(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

Description

(3S)-tert-Butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate (CAS: 254115-68-9) is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1 and a dimethylcarbamoyl group at position 3 of the pyrrolidine ring. With a molecular weight of 242.31 g/mol (C₁₂H₂₁N₂O₃), it serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor modulators due to its carbamate and carbamoyl functionalities. The stereochemistry at the 3S position enhances its specificity in chiral environments .

Properties

IUPAC Name |

tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAQZYVMEDKWDH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate, also known by its CAS number 254115-68-9, is a chemical compound with the molecular formula and a molecular weight of 242.32 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of (3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate primarily involves its interaction with specific enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active sites, thus blocking substrate access and preventing catalytic reactions. This mechanism is crucial in the context of drug design, especially for targeting various diseases where enzyme inhibition is beneficial.

Applications in Research

This compound is utilized in several research applications, including:

- Enzyme Mechanism Studies : It serves as a tool for understanding enzyme kinetics and mechanisms.

- Protein-Ligand Interaction Studies : It aids in elucidating the binding affinities and interactions between proteins and potential drug candidates.

- Pharmaceutical Development : It is explored as a precursor or building block in the synthesis of more complex pharmaceutical agents.

Comparative Biological Activity

To better understand the biological activity of (3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | Piperidine derivative | Similar enzyme inhibition profile |

| Tert-butyl 3-methoxypyrrolidine-1-carboxylate | Methoxy group instead of dimethylcarbamoyl | Different binding characteristics |

In Vitro Studies

Recent studies have highlighted the compound's efficacy in inhibiting specific enzymes relevant to disease processes. For instance, a study demonstrated that at concentrations around 50 μM, (3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate showed significant inhibition of enzyme activity related to certain metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Toxicological Assessments

Toxicological evaluations indicate that while the compound exhibits promising biological activity, it also necessitates careful consideration regarding its safety profile. In various animal models, doses exceeding 100 μM resulted in cytotoxic effects, emphasizing the need for further studies to establish safe dosage ranges for therapeutic use .

Pharmacological Implications

The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration. Its structural attributes allow for modifications that could enhance potency or selectivity towards specific targets, making it a valuable asset in drug discovery programs aimed at treating conditions such as neurodegenerative diseases or cancers .

Comparison with Similar Compounds

Table 1: Key Properties of (3S)-tert-Butyl 3-(Dimethylcarbamoyl)Pyrrolidine-1-Carboxylate and Analogues

Structural and Functional Differences

- Substituent Diversity: The target compound’s dimethylcarbamoyl group offers moderate hydrogen-bonding capacity, contrasting with the pyridine rings in CAS 1228665-86-8 (higher MW, aromatic π-π interactions) and the boronate ester in CAS 2101934-11-4 (cross-coupling utility) . Amino vs. Carbamoyl: The aminopyridyl group in CAS 1417789-46-8 enhances binding to metalloenzymes, whereas the carbamoyl group in the target compound is less nucleophilic, favoring stability in acidic conditions .

Stereochemical Influence :

Physicochemical Properties :

Commercial Availability and Pricing

- The target compound is currently out of stock, highlighting supply chain challenges . In contrast, pyridine derivatives like CAS 1228665-86-8 are available in 1g, 5g, and 25g quantities at standardized pricing (e.g., $400–$4,800), reflecting higher demand for heterocyclic building blocks .

Q & A

What are the common synthetic routes for preparing (3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Level: Advanced

Answer:

The synthesis typically involves multi-step pathways, leveraging carbamate protection and carbamoylation. A key intermediate is the tert-butyl-protected pyrrolidine scaffold, which can undergo functionalization at the 3-position. For example, tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate (CAS: 1067230-64-1) is synthesized via nucleophilic substitution or Mitsunobu reactions to introduce substituents like bromomethyl groups . Stereochemical control is achieved using chiral catalysts or resolved precursors. Reaction temperature (e.g., 0–20°C in dichloromethane) and catalysts like DMAP/triethylamine are critical to minimize racemization . Post-functionalization, the dimethylcarbamoyl group is introduced via coupling agents (e.g., EDC/HOBt) under inert conditions to avoid side reactions .

How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

Level: Basic

Answer:

Enantiomeric purity is assessed using chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H), which resolve stereoisomers effectively. Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers. High-Resolution Mass Spectrometry (HRMS) confirms molecular integrity, while polarimetry provides optical rotation values (e.g., [α]²⁵D = +15.6° for related derivatives) . For quantitative analysis, compare integration ratios in ¹H-NMR spectra of diastereomeric derivatives (e.g., Mosher esters) .

What strategies are effective for the deprotection of the tert-butyl carbamate group in related pyrrolidine derivatives?

Level: Advanced

Answer:

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 3 hours is a standard method, achieving >80% yield . For acid-sensitive substrates, HCl in dioxane (4 M) at 0°C provides milder conditions. Post-deprotection, neutralization with NaHCO₃ and extraction with CH₂Cl₂ ensure product stability . Alternative methods include catalytic hydrogenation (H₂/Pd-C), though this risks reducing other functional groups.

How can one mitigate side reactions during the introduction of the dimethylcarbamoyl group?

Level: Advanced

Answer:

Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar).

- Activating the carbamoyl chloride intermediate with DMAP to enhance reactivity.

- Controlling stoichiometry (1.2–1.5 equiv of dimethylcarbamoyl chloride) and monitoring reaction progress via TLC or LC-MS.

- Quenching excess reagents with aqueous NH₄Cl and purifying via column chromatography (silica gel, hexane/EtOAc gradient) .

What are the key considerations in designing a multistep synthesis pathway for derivatives of this compound?

Level: Advanced

Answer:

Key considerations include:

- Orthogonal protection : Use Boc for amines and benzyl esters for carboxylic acids to enable selective deprotection .

- Intermediate stability : Avoid prolonged storage of sensitive intermediates (e.g., bromomethyl derivatives degrade at >25°C; store at 2–8°C) .

- Stereochemical fidelity : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries .

- Scalability : Optimize column-free purification (e.g., recrystallization from EtOH/H₂O) for gram-scale synthesis .

How do solvent polarity and temperature affect the stability of this compound during storage?

Level: Basic

Answer:

The compound is stored as a liquid or solid in inert solvents (e.g., CH₂Cl₂ or acetonitrile) at –20°C to prevent hydrolysis. Polar solvents (e.g., DMSO) may accelerate degradation via nucleophilic attack on the carbamate. Density (1.313 g/cm³) and boiling point (300°C) indicate thermal stability up to 135°C, but prolonged exposure to >40°C causes decomposition . For long-term storage, use amber vials under nitrogen and monitor purity via LC-MS quarterly.

What functionalization strategies enable diversification of the pyrrolidine core for structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

Key strategies include:

- Boronate ester incorporation : Install tetramethyl-1,3,2-dioxaborolane groups at the 3-position for Suzuki-Miyaura cross-coupling .

- Azide-alkyne cycloaddition : Introduce azido groups (e.g., via NaN₃ displacement of bromine) for click chemistry .

- Hydroxymethyl derivatization : Oxidize hydroxymethyl intermediates to aldehydes for reductive amination .

- Sulfonylation : React with tosyl chloride to generate sulfonate esters for nucleophilic substitution .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Level: Advanced

Answer:

Yield discrepancies often arise from:

- Purity of starting materials : Use ≥99% pure reagents (e.g., tert-butyl (3S)-3-aminomethylpyrrolidine-1-carboxylate) .

- Catalyst batch variability : Screen alternative catalysts (e.g., switch from DMAP to DBU) .

- Workup protocols : Optimize extraction (e.g., pH-adjusted partitioning) and drying (MgSO₄ vs. Na₂SO₄) .

- Analytical calibration : Validate HPLC/LC-MS methods with internal standards to ensure accurate yield quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.